Brexpiprazole S-oxyde

Vue d'ensemble

Description

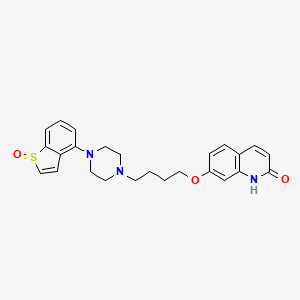

Brexpiprazole S-oxide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinone core linked to a benzo[b]thiophene moiety through a piperazine ring and a butoxy chain. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound.

Applications De Recherche Scientifique

Brexpiprazole S-oxide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.

Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mécanisme D'action

Target of Action

Brexpiprazole S-oxide, also known as DM-3411, primarily targets dopamine D2 receptors and serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood and behavior. Dopamine D2 receptors are involved in reward, motivation, and motor control, while serotonin 5-HT1A receptors are implicated in mood regulation, anxiety, and cognition .

Mode of Action

Brexpiprazole S-oxide acts as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors . This means it binds to these receptors and activates them, but to a lesser degree than a full agonist would. It also displays antagonist activity at serotonin 5-HT2A receptors . This unique mechanism of action, termed serotonin-dopamine activity modulation , helps regulate the imbalances of these neurotransmitters in the brain .

Pharmacokinetics

The pharmacokinetics of Brexpiprazole S-oxide involve its absorption, distribution, metabolism, and excretion (ADME). The apparent oral clearance of brexpiprazole after once-daily administration is 19.8 (±11.4) mL/h/kg . The maximum plasma concentration (Cmax) and area under the concentration–time curve (AUC) of brexpiprazole show dose-proportionality . The median time to reach maximum concentration (tmax) and the mean elimination half-life of brexpiprazole are 4–5 and 52–92 hours, respectively, across all doses on day 14 .

Result of Action

The action of Brexpiprazole S-oxide on its targets leads to a range of molecular and cellular effects. By modulating the activity of dopamine D2 and serotonin 5-HT1A receptors, it can help alleviate symptoms such as hallucinations, delusions, disorganized thinking, and negative symptoms associated with conditions like schizophrenia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Brexpiprazole S-oxide. For instance, genetic and environmental factors are correlated with alterations in neurohormonal balance and brain structure that could influence the drug’s effectiveness .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Brexpiprazole S-oxide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Quinolinone Core: This is usually achieved through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

Introduction of the Benzo[b]thiophene Moiety: This step involves the coupling of the quinolinone core with a benzo[b]thiophene derivative, often using palladium-catalyzed cross-coupling reactions.

Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzo[b]thiophene derivative reacts with piperazine under controlled conditions.

Formation of the Butoxy Chain: The final step involves the alkylation of the piperazine ring with a butoxy group, typically using alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Brexpiprazole S-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone N-oxides and sulfoxides.

Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic substitution reactions often employ alkyl halides and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, sulfoxides, dihydroquinolinones, and various substituted derivatives, depending on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2(1H)-Quinolinone, 7-(4-(4-(benzo[b]thiophen-4-yl)-1-piperazinyl)butoxy)-: Lacks the oxidized benzo[b]thiophene moiety.

2(1H)-Quinolinone, 7-(4-(4-(1-oxidobenzo[b]thiophen-4-yl)-1-piperazinyl)ethoxy)-: Contains an ethoxy chain instead of a butoxy chain.

Uniqueness

The presence of the oxidized benzo[b]thiophene moiety and the butoxy chain in Brexpiprazole S-oxide imparts unique chemical reactivity and biological activity, distinguishing it from similar compounds. These structural features enhance its potential as a therapeutic agent and its versatility in various scientific applications.

Propriétés

IUPAC Name |

7-[4-[4-(1-oxo-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-32(24)30/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYXYAVCCLPIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CS(=O)C5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191900-51-2 | |

| Record name | DM-3411 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191900512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DM-3411 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N22UPQ09R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

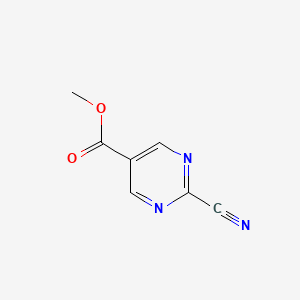

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

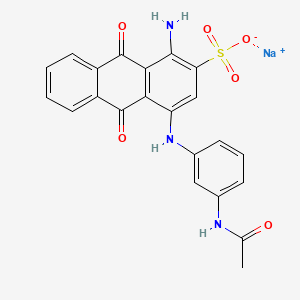

Feasible Synthetic Routes

Q1: How is DM-3411 formed in the body?

A: DM-3411 is primarily formed through the metabolism of brexpiprazole by specific enzymes in the liver known as CYP3A4 and CYP2D6. [, , ] This metabolic pathway is consistent across different species, including rats, monkeys, and humans. []

Q2: Does DM-3411 contribute to the therapeutic effects of brexpiprazole?

A: While DM-3411 is a major metabolite of brexpiprazole, research suggests it has a lower affinity for D2 receptors compared to brexpiprazole. [] Furthermore, unlike brexpiprazole, DM-3411 was not detected in the brain, indicating that it likely does not directly contribute to the pharmacological effects of brexpiprazole. []

Q3: How do genetic variations in CYP2D6 affect DM-3411 levels?

A: Research shows that individuals carrying certain CYP2D6 gene variants, such as CYP2D62, 9, 10, 14, 17, 29, and *41, exhibit reduced CYP2D6 enzyme activity. [] This reduced activity leads to lower levels of DM-3411 formation from brexpiprazole metabolism. [] This highlights the importance of considering individual genetic variations in CYP2D6 when evaluating brexpiprazole metabolism and potential drug interactions.

Q4: What analytical techniques are used to study DM-3411?

A: Researchers commonly utilize ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to detect and quantify DM-3411 levels in biological samples. [] This highly sensitive and specific technique enables accurate measurement of DM-3411 concentrations, facilitating pharmacokinetic studies and investigations into the impact of CYP2D6 variants on its formation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371521.png)

![1-propyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1371522.png)